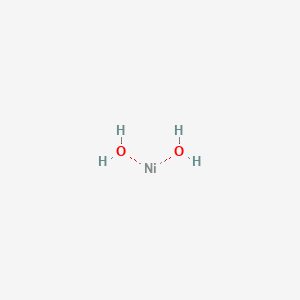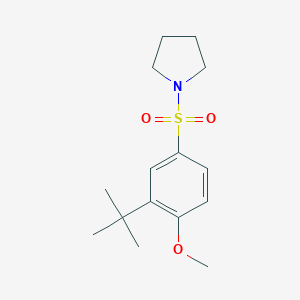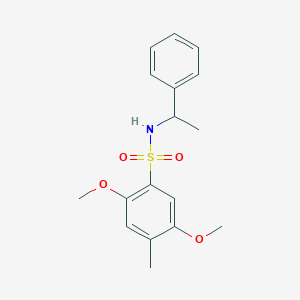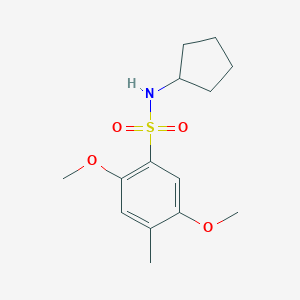![molecular formula C18H21NO4S B224741 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, commonly known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a tetrahydroquinoline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMTQ is not fully understood. However, it has been suggested that DMTQ inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. DMTQ has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in the growth and replication of cancer cells. DMTQ has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. DMTQ is also stable and can be stored for long periods. However, there are also limitations for lab experiments using DMTQ. It is a toxic compound and requires careful handling. Furthermore, the mechanism of action of DMTQ is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on DMTQ. One potential direction is to study the mechanism of action of DMTQ in more detail. This could lead to the development of more effective anti-cancer and anti-viral drugs. Another potential direction is to explore the use of DMTQ as a fluorescent probe for imaging applications. Furthermore, the potential use of DMTQ in combination with other drugs for the treatment of cancer and viral infections could also be explored. Overall, the research on DMTQ has the potential to lead to significant advancements in various fields of scientific research.
Synthesemethoden
DMTQ can be synthesized using different methods. One of the most common methods is the condensation reaction between 2,5-dimethoxy-4-methylbenzyl chloride and tetrahydroquinoline in the presence of sodium hydride. This method yields DMTQ with a high yield and purity. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with tetrahydroquinoline in the presence of a base. This method also yields DMTQ with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMTQ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DMTQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
|---|---|
Molekularformel |
C18H21NO4S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO4S/c1-13-11-17(23-3)18(12-16(13)22-2)24(20,21)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |
InChI-Schlüssel |
BQPKFDBFMGIXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)






![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)